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Compound of Interest

Compound Name: AZD0780

Cat. No.: B15616349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of AZD0780,

a potent and orally active small-molecule inhibitor of proprotein convertase subtilisin/kexin type

9 (PCSK9). The following sections detail its solubility and stability, mechanism of action, and

protocols for both in vitro and in vivo studies.

Solubility of AZD0780
Proper dissolution of AZD0780 is critical for accurate and reproducible experimental results.

The solubility of AZD0780 in common laboratory solvents is summarized below. It is important

to note that for aqueous-based solutions, the use of co-solvents is necessary due to the

compound's low aqueous solubility.

Table 1: Solubility of AZD0780 in Common Solvents
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Solvent Solubility
Concentration
(mM)

Notes

Dimethyl Sulfoxide

(DMSO)
83 - 247.5 mg/mL 200.28 - 597.23 mM

Sonication is

recommended to aid

dissolution. Use fresh,

anhydrous DMSO as

it is hygroscopic and

absorbed moisture

can reduce solubility.

Ethanol 7 mg/mL 16.89 mM -

Water Insoluble - -

Table 2: Formulations for In Vivo Oral Administration
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Formulation
Components

Solubility
Concentration
(mM)

Notes

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

≥ 2.5 mg/mL ≥ 6.03 mM

Prepare a clear stock

solution in DMSO first,

then add the other

solvents sequentially.

Heating and/or

sonication can aid

dissolution if

precipitation occurs.[1]

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

≥ 2.5 mg/mL ≥ 6.03 mM

Prepare a clear stock

solution in DMSO first,

then add the SBE-β-

CD solution.[1]

10% DMSO, 90%

Corn Oil
≥ 2.5 mg/mL ≥ 6.03 mM

Prepare a clear stock

solution in DMSO first,

then add the corn oil.

[1]

0.5% (w/v)

Carboxymethylcellulos

e sodium (CMC-Na) in

water

≥ 5 mg/mL ≥ 12.06 mM

Forms a

homogeneous

suspension suitable

for oral gavage.

Stability and Storage of AZD0780
The stability of AZD0780 is crucial for maintaining its biological activity throughout the course of

an experiment.

Table 3: Stability and Storage Recommendations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Small_Molecule_PCSK9_Inhibitors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Small_Molecule_PCSK9_Inhibitors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Small_Molecule_PCSK9_Inhibitors.pdf
https://www.benchchem.com/product/b15616349?utm_src=pdf-body
https://www.benchchem.com/product/b15616349?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Form
Storage
Temperature

Stability Period Notes

Solid Powder -20°C 3 years
Store in a dry, dark

place.

Stock Solution in

DMSO
-80°C 1 year

Aliquot to avoid

repeated freeze-thaw

cycles.

-20°C 1 month
For shorter-term

storage.

In Vivo Working

Solution
Prepare Fresh Use on the same day

It is recommended to

prepare fresh working

solutions for animal

dosing.[1]

Note on Aqueous Stability: There is limited publicly available data on the stability of AZD0780
in aqueous buffers or cell culture media over extended periods. It is recommended that

researchers perform their own stability assessments in the specific media and conditions of

their experiments, especially for multi-day assays. A general approach to assess stability would

involve incubating AZD0780 in the desired medium at 37°C and quantifying its concentration at

various time points using a suitable analytical method like HPLC.

Mechanism of Action
AZD0780 is a novel PCSK9 inhibitor with a unique mechanism of action. Unlike monoclonal

antibodies that block the interaction between PCSK9 and the Low-Density Lipoprotein

Receptor (LDLR), AZD0780 binds to a distinct pocket on the C-terminal domain of PCSK9.[2]

[3] This binding does not prevent the initial association of PCSK9 with the LDLR. Instead, it

inhibits the subsequent lysosomal trafficking of the PCSK9-LDLR complex.[1][4] By preventing

the degradation of the LDLR in the lysosome, AZD0780 allows for the recycling of the LDLR

back to the cell surface, leading to increased clearance of LDL-cholesterol (LDL-C) from the

circulation.[4]
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Mechanism of action of AZD0780.

Experimental Protocols
In Vitro Protocol: LDL Uptake Assay in HepG2 Cells
This protocol describes how to assess the ability of AZD0780 to rescue PCSK9-mediated

reduction of LDL uptake in the human hepatoma cell line, HepG2.[4]

Materials:

HepG2 cells

Cell culture medium (e.g., DMEM with 10% FBS)

Serum-free cell culture medium

Recombinant human PCSK9

Fluorescently labeled LDL (e.g., DiI-LDL)
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AZD0780

DMSO (for stock solution)

Phosphate-buffered saline (PBS)

96-well, black, clear-bottom plates

Fluorescence plate reader or microscope

Procedure:

Cell Seeding:

Culture HepG2 cells in standard culture medium.

Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent

monolayer after 24 hours.

Incubate at 37°C in a 5% CO₂ incubator.

Compound and PCSK9 Treatment:

After 24 hours, aspirate the culture medium and wash the cells once with PBS.

Replace the medium with serum-free medium.

Prepare working solutions of AZD0780 by diluting a DMSO stock solution in serum-free

medium to the desired final concentrations. Ensure the final DMSO concentration is non-

toxic to the cells (typically ≤ 0.1%).

Add the AZD0780 working solutions to the appropriate wells.

Add recombinant human PCSK9 to the wells to a final concentration known to induce

LDLR degradation (e.g., 10 µg/mL).

Include appropriate controls: vehicle control (DMSO), PCSK9 only, and a positive control

inhibitor if available.
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Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.

LDL Uptake:

After the incubation period, aspirate the medium.

Add serum-free medium containing fluorescently labeled LDL to each well.

Incubate for 4 hours at 37°C in a 5% CO₂ incubator to allow for LDL uptake.

Quantification:

Aspirate the medium and wash the cells with PBS to remove unbound fluorescent LDL.

Add PBS to each well for reading.

Measure the fluorescence intensity using a fluorescence plate reader at the appropriate

excitation/emission wavelengths for the fluorescent label.

Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

Data Analysis:

Subtract the background fluorescence from all readings.

Normalize the data to the vehicle control (100% LDL uptake) and the PCSK9-only control

(inhibited LDL uptake).

Plot the concentration-response curve for AZD0780 to determine its EC₅₀.
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In vitro LDL uptake assay workflow.
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In Vivo Protocol: Oral Administration in a
Hypercholesterolemic Mouse Model
This protocol provides a general framework for evaluating the efficacy of AZD0780 in a human

PCSK9 knock-in hypercholesterolemic mouse model.[4]

Materials:

Human PCSK9 knock-in hypercholesterolemic mice

AZD0780

Vehicle for oral gavage (e.g., 0.5% CMC-Na in water or one of the formulations from Table 2)

Oral gavage needles

Blood collection supplies (e.g., micro-hematocrit tubes)

Anesthetic for blood collection (if required)

Centrifuge for plasma separation

ELISA kits for LDL-C measurement

Procedure:

Acclimatization:

Acclimate the mice to the housing conditions for at least one week prior to the start of the

study.

Provide ad libitum access to food and water.

Formulation Preparation:

Prepare the AZD0780 formulation for oral administration at the desired concentration

(e.g., for a 15 mg/kg dose).
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Ensure the formulation is homogeneous (a well-mixed suspension or a clear solution).

Dosing:

Randomize mice into treatment and vehicle control groups.

Administer AZD0780 or vehicle by oral gavage. A reported effective dosing regimen is 15

mg/kg, twice daily.[4]

The duration of the study can vary depending on the experimental aims.

Sample Collection:

Collect blood samples at baseline (prior to the first dose) and at specified time points

throughout the study (e.g., weekly or at the end of the treatment period).

Collect blood via a suitable method (e.g., tail vein, retro-orbital sinus).

Process the blood by centrifugation to separate plasma. Store plasma at -80°C until

analysis.

Analysis:

Measure LDL-C levels in the plasma samples using a commercially available ELISA kit

according to the manufacturer's instructions.

Other lipid parameters such as total cholesterol and triglycerides can also be measured.

Data Analysis:

Calculate the percent change in LDL-C from baseline for each animal.

Compare the LDL-C levels between the AZD0780-treated group and the vehicle control

group using appropriate statistical methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. benchchem.com [benchchem.com]

3. AZD0780 - an oral PCSK9 inhibitor with a novel mode of action for the treatment of
cardiovascular disease - American Chemical Society [acs.digitellinc.com]

4. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain |
BioWorld [bioworld.com]

To cite this document: BenchChem. [Application Notes and Protocols for AZD0780: An Oral
PCSK9 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616349#azd0780-solubility-and-stability-for-
experimental-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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